Physicochemical Differentiation: Calculated Lipophilicity and Predicted ADMET Profile vs. Methoxy and Chlorophenyl Thio Analogs
The 4-ethoxyphenyl substituent confers a distinct lipophilicity profile relative to its closest comparators. Using consensus LogP prediction (ALogP), the target compound (C₁₈H₁₇N₃O₂S, MW 339.4) is estimated at ALogP ≈ 3.2–3.8, whereas 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₁₇H₁₅N₃O₂S, MW 325.4) is predicted at ALogP ≈ 2.8–3.2, and 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₁₆H₁₂ClN₃OS₂, MW 361.9) is predicted at ALogP ≈ 3.8–4.5 . The ethoxy group provides an intermediate lipophilicity, balancing membrane permeability against aqueous solubility—a critical parameter for cell-based assay performance and oral bioavailability potential .
| Evidence Dimension | Predicted lipophilicity (consensus ALogP) as a determinant of membrane permeability and solubility |
|---|---|
| Target Compound Data | ALogP ≈ 3.2–3.8 (predicted); MW 339.4 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl) analog: ALogP ≈ 2.8–3.2; MW 325.4. 2-((4-Chlorophenyl)thio) analog: ALogP ≈ 3.8–4.5; MW 361.9 |
| Quantified Difference | ΔALogP ≈ +0.4 to +0.6 vs. methoxy analog; ΔALogP ≈ –0.3 to –1.0 vs. chlorophenyl thio analog |
| Conditions | In silico consensus LogP prediction; no experimental LogD₇.₄ or PAMPA data available for this compound |
Why This Matters
Intermediate lipophilicity positions this compound as a potentially more cell-permeable alternative to the methoxy analog while maintaining better aqueous solubility than the chlorophenyl thio analog, influencing its suitability for cellular assay formats.
